molecular formula C11H15NO3 B096894 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione CAS No. 16858-07-4

3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione

Cat. No. B096894
CAS RN: 16858-07-4
M. Wt: 209.24 g/mol
InChI Key: LLGGXXBJWYMZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione, also known as DIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIP is a chelating agent that can form complexes with various metal ions, making it a valuable tool in the field of bioinorganic chemistry. In

Mechanism of Action

3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione acts as a chelating agent by forming stable complexes with metal ions through its two carbonyl and one isoxazole oxygen atoms. The resulting metal-3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione complex can have different properties depending on the metal ion and the coordination geometry. For example, 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can form square planar complexes with copper(II) ions, which have been shown to exhibit catalytic activity in various reactions.
Biochemical and Physiological Effects:
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have demonstrated that 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can cross the blood-brain barrier and accumulate in the brain, suggesting its potential use in brain imaging and drug delivery. 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has also been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione as a chelating agent is its high selectivity for certain metal ions. This allows for the preparation of metal complexes with specific properties and applications. 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione is its sensitivity to pH and temperature, which can affect its chelating ability and stability.

Future Directions

There are several future directions for the research on 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione. One area of interest is the development of new metal-3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione complexes with enhanced catalytic activity and selectivity. Another direction is the investigation of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione as a potential therapeutic agent for metal-related diseases. Additionally, the use of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione in brain imaging and drug delivery could be further explored. Finally, the synthesis of new 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione derivatives with improved properties could expand its applications in various fields.

Synthesis Methods

3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can be synthesized by reacting 3,5-dimethyl-4-isoxazolecarboxylic acid with acetylacetone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione. The purity of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has been widely used in scientific research as a chelating agent for various metal ions. It has been utilized in the synthesis of metal complexes for catalysis, sensing, and imaging applications. 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has also been used as a ligand in the preparation of metal-organic frameworks (MOFs) for gas storage and separation. In addition, 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has been investigated for its potential use in the treatment of metal-related diseases, such as Wilson's disease and Alzheimer's disease.

properties

CAS RN

16858-07-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pentane-2,4-dione

InChI

InChI=1S/C11H15NO3/c1-6-10(9(4)15-12-6)5-11(7(2)13)8(3)14/h11H,5H2,1-4H3

InChI Key

LLGGXXBJWYMZDC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CC(C(=O)C)C(=O)C

Canonical SMILES

CC1=C(C(=NO1)C)CC(C(=O)C)C(=O)C

synonyms

3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione

Origin of Product

United States

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